molecular formula C27H25ClN4O3 B2905034 2-(2-butoxyphenyl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359017-39-2

2-(2-butoxyphenyl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2905034
CAS RN: 1359017-39-2
M. Wt: 488.97
InChI Key: NQSGTQRVIYMBLC-UHFFFAOYSA-N
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Description

2-(2-butoxyphenyl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C27H25ClN4O3 and its molecular weight is 488.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Pyrazole derivatives have been synthesized and structurally characterized, indicating a wide interest in exploring their chemical properties and potential applications. For instance, the synthesis and structural elucidation of isostructural thiazoles and their crystallization from dimethylformamide solvent for single crystal diffraction studies demonstrate the interest in detailed molecular architecture analysis of such compounds (Kariuki et al., 2021). This focus on structural characterization underpins the foundational work necessary to understand the chemical and physical properties of pyrazole-based compounds and their derivatives.

Antimicrobial and Anticancer Activity

Several studies have highlighted the antimicrobial and anticancer potential of pyrazole derivatives. For example, new pyrazoline and pyrazole derivatives have been synthesized and shown to exhibit antibacterial and antifungal activity, demonstrating their potential as leads for developing new antimicrobial agents (Hassan, 2013). Moreover, certain pyrazole derivatives have been identified as potential antimicrobial and anticancer agents, further emphasizing the therapeutic potential of these compounds in addressing significant health challenges (Hafez et al., 2016).

Molecular Docking and Drug Development

The synthesis and molecular docking studies of pyrazole derivatives incorporated with biologically active heterocyclic entities like oxazole and pyridine have been conducted to explore their anticancer and antimicrobial activities. This suggests their potential utility in drug development and the search for new therapeutic agents (Katariya et al., 2021).

properties

IUPAC Name

2-(2-butoxyphenyl)-5-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4O3/c1-3-4-15-34-25-8-6-5-7-21(25)22-16-24-27(33)31(13-14-32(24)30-22)17-23-18(2)35-26(29-23)19-9-11-20(28)12-10-19/h5-14,16H,3-4,15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSGTQRVIYMBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-butoxyphenyl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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